2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Medicinal chemistry Kinase inhibitor Scaffold diversification

2-(Benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034480-84-5, molecular formula C27H23N3OS, molecular weight 437.56 g/mol) is a synthetic, fully substituted pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative. The pyrrolo[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives reported as inhibitors of glycogen synthase kinase-3 (GSK-3) , purine nucleoside phosphorylase (PNP) , and Hsp90.

Molecular Formula C27H23N3OS
Molecular Weight 437.56
CAS No. 2034480-84-5
Cat. No. B3014443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034480-84-5
Molecular FormulaC27H23N3OS
Molecular Weight437.56
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5
InChIInChI=1S/C27H23N3OS/c1-2-19-13-15-22(16-14-19)30-26(31)25-24(23(17-28-25)21-11-7-4-8-12-21)29-27(30)32-18-20-9-5-3-6-10-20/h3-17,28H,2,18H2,1H3
InChIKeyZKPKOIFJESYUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034480-84-5): Procurement-Relevant Chemotype Identity


2-(Benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034480-84-5, molecular formula C27H23N3OS, molecular weight 437.56 g/mol) is a synthetic, fully substituted pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative. The pyrrolo[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives reported as inhibitors of glycogen synthase kinase-3 (GSK-3) [1], purine nucleoside phosphorylase (PNP) [2], and Hsp90 [3]. This specific compound bears a benzylthio substituent at position 2, a 4-ethylphenyl group at N3, and a phenyl group at C7. Critically, a comprehensive search of primary research papers, patents, and authoritative databases yielded no published biological or physicochemical characterization data for this exact compound.

Why In-Class Pyrrolo[3,2-d]pyrimidin-4(5H)-ones Cannot Substitute for 2-(Benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034480-84-5)


Within the pyrrolo[3,2-d]pyrimidin-4(5H)-one chemotype, minor structural permutations produce large shifts in target engagement, selectivity, and potency. Published data on structurally related 2-amino-substituted pyrrolo[3,2-d]pyrimidin-4-ones demonstrate that varying the C7 substituent alone can alter PNP inhibitory Ki values from 3.1 nM to 15.3 nM [1][2]. The target compound differs from these characterized analogs by bearing a 2-benzylthio group instead of a 2-amino group and an N3-(4-ethylphenyl) substituent instead of N3-H or N3-benzyl. Without matched-pair assay data, there is no evidence to support that any in-class compound can recapitulate the binding, selectivity, or physicochemical properties of the target compound. Procurement of an uncharacterized analog instead of the exact target compound introduces an unquantifiable risk of altered target engagement, off-target liability, and irreproducible results.

Quantitative Differentiation Evidence for 2-(Benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034480-84-5)


Structural Uniqueness: 2-Benzylthio vs. 2-Amino Substitution in the Pyrrolo[3,2-d]pyrimidin-4(5H)-one Scaffold

All pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives with publicly available quantitative bioactivity data bear a 2-amino substituent (e.g., CHEMBL311300, CHEMBL315260, CHEMBL310202) rather than a 2-benzylthio group [1]. The target compound (CAS 2034480-84-5) is the only 2-benzylthio derivative identified in this scaffold space with an N3-(4-ethylphenyl) group. The 2-benzylthio moiety introduces increased lipophilicity (calculated logP contribution) and alters hydrogen-bonding capacity at the hinge-binding region relative to the 2-amino series, but no direct experimental comparison data exist to quantify the functional consequence of this substitution.

Medicinal chemistry Kinase inhibitor Scaffold diversification

N3 Substituent Differentiation: 4-Ethylphenyl vs. Phenyl at N3 of Related 2-Benzylthio-pyrrolo[3,2-d]pyrimidin-4(5H)-ones

Among 2-benzylthio-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-ones, the N3 position is reported with phenyl (CAS 2034315-49-4), o-tolyl (CAS 1793873-81-0), m-tolyl, and 4-ethylphenyl substituents . The target compound (N3 = 4-ethylphenyl) differs from the N3-phenyl analog by a single ethyl group, which is predicted to increase logP by approximately 0.6–0.8 units based on fragment-based calculations. No experimental solubility, permeability, or target-binding data exist for any compound in this sub-series. The N3-(4-ethylphenyl) group may confer distinct steric and electronic properties at the solvent-exposed region that cannot be replicated by the N3-phenyl or N3-tolyl analogs.

Structure-activity relationship Lipophilicity modulation Target selectivity

Class-Level Biological Activity Context: Pyrrolo[3,2-d]pyrimidin-4(5H)-one as GSK-3 and PNP Inhibitor Scaffold

The pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold has been validated in patent literature as a core for GSK-3 inhibitors with therapeutic potential in diabetes, Alzheimer's disease, and inflammatory disorders [1]. Separately, 2-amino-pyrrolo[3,2-d]pyrimidin-4(5H)-ones exhibit low nanomolar PNP inhibitory activity (Ki = 3.10–3.60 nM; IC50 = 15.3 nM) [2]. The target compound combines the pyrrolo[3,2-d]pyrimidin-4(5H)-one core with a 2-benzylthio substitution, which is a known pharmacophoric element in DCN1-UBC12 inhibitors (J. Med. Chem. 2022, 65, 163–190) [3]. However, no direct evidence links the target compound to any specific target or pathway.

GSK-3 inhibition PNP inhibition Privileged scaffold

Procurement Application Scenarios for 2-(Benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034480-84-5)


Exploratory Structure-Activity Relationship (SAR) Expansion of the Pyrrolo[3,2-d]pyrimidin-4(5H)-one Scaffold

The target compound is suitable only for exploratory medicinal chemistry campaigns seeking to probe the SAR consequences of simultaneously introducing a 2-benzylthio group and an N3-(4-ethylphenyl) substituent onto the pyrrolo[3,2-d]pyrimidin-4(5H)-one core. As demonstrated in Section 3, no published SAR data exist for the 2-benzylthio sub-series, and this compound represents a unique vector for scaffold diversification. Procurement is justified solely for the purpose of generating primary screening data that does not yet exist .

Screening Library Expansion for Academic or Industrial High-Throughput Screening (HTS) Collections

The compound may serve as a singleton in diversity-oriented screening libraries. Its structural features—2-benzylthio group, N3-(4-ethylphenyl) substitution, and C7-phenyl group—provide three points of chemical diversity relative to the patent-dominated 2-amino series (see Section 3, Evidence Item 1). Inclusion in HTS decks is warranted only if the screening campaign targets novel chemotypes for GSK-3 or related kinases, with the understanding that no pre-existing activity data are available .

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure (confirmed by InChI Key ZKPKOIFJESYUQC-UHFFFAOYSA-N) makes it suitable for in silico docking, molecular dynamics, and QSAR model building. Its 2-benzylthio substituent provides a distinct hydrogen-bond acceptor/donor profile compared to the 2-amino series, which may serve as a test case for evaluating scoring function performance on sulfur-containing hinge binders [1].

Physicochemical Profiling of the 2-Benzylthio-pyrrolo[3,2-d]pyrimidin-4(5H)-one Sub-Series

The complete absence of experimental solubility, logP, permeability, metabolic stability, and plasma protein binding data for any 2-benzylthio-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Section 3) means that procurement of this compound enables first-in-sub-series physicochemical profiling. Comparative measurements against the N3-phenyl (CAS 2034315-49-4) and N3-(o-tolyl) (CAS 1793873-81-0) analogs would generate novel, publishable data on the impact of N3-(4-ethylphenyl) substitution on drug-like properties .

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